5,6-Didehydroginsenoside Rd
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Overview
Description
5,6-Didehydroginsenoside Rd is a minor novel dammarane-type saponin isolated from the dried roots of Panax notoginseng, a well-known herb commonly used as a medicine and dietary supplement . This compound is part of the triterpene saponins family, which are considered the major bioactive constituents in Panax notoginseng .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Didehydroginsenoside Rd is typically isolated from the methanolic extract of the dried roots of Panax notoginseng . The isolation process involves several chromatographic techniques, including the use of a Zorbax SB-C18 column . The structures of the new compounds are elucidated on the basis of spectroscopic and chemical methods .
Industrial Production Methods: Currently, there is limited information on the industrial production methods specifically for this compound. Most of the production is carried out on a laboratory scale through extraction from Panax notoginseng roots .
Chemical Reactions Analysis
Types of Reactions: 5,6-Didehydroginsenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions are typically other ginsenosides or modified saponins with varying biological activities .
Scientific Research Applications
5,6-Didehydroginsenoside Rd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is studied for its unique structural properties and potential to form various derivatives through chemical reactions .
Biology: In biology, it is researched for its role in cellular processes and its potential as a bioactive compound .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and immunoregulatory properties .
Industry: In the industry, it is explored for its potential use in the development of new drugs and health supplements .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,6-Didehydroginsenoside Rd include other ginsenosides such as ginsenoside Rd, ginsenoside Rb1, and ginsenoside Rg3 .
Uniqueness: What sets this compound apart from other ginsenosides is its unique structural features and specific biological activities . It has shown significant potential in reducing atherosclerotic lesions and inhibiting vascular inflammation .
Properties
Molecular Formula |
C48H80O18 |
---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,8R,9S,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3/t23-,24+,25+,26+,27+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1 |
InChI Key |
ALYHYIXFUOUIHJ-ZHCFMDLLSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
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